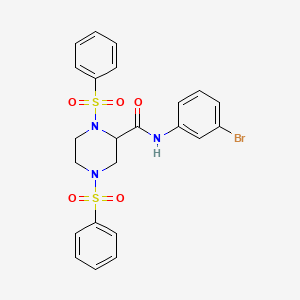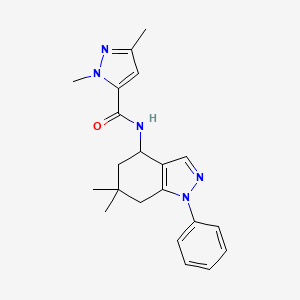
N-(3-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BPPC, is a compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPPC belongs to the class of piperazinecarboxamide derivatives, which have shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of BPPC is not fully understood. However, studies have suggested that BPPC may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPPC may also act by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
BPPC has been shown to have various biochemical and physiological effects. In cancer cells, BPPC has been shown to induce apoptosis by activating the caspase pathway. BPPC has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In cardiovascular diseases, BPPC has been shown to have vasodilatory effects and may improve blood flow to the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPPC has several advantages for lab experiments. It is readily available and relatively easy to synthesize. BPPC also has a high purity level, which makes it suitable for various experiments. However, BPPC has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on BPPC. One potential direction is the study of BPPC in combination with other compounds for enhanced therapeutic effects. Another direction is the study of BPPC in animal models to understand its effects on various physiological systems. Additionally, the development of more efficient synthesis methods for BPPC may also be a future direction for research.
Métodos De Síntesis
The synthesis of BPPC involves the reaction of 1,4-bis(phenylsulfonyl)piperazine with 3-bromobenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
BPPC has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, BPPC has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, BPPC has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases. In cardiovascular diseases, BPPC has been shown to have vasodilatory effects and may have potential use in treating hypertension.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(3-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-18-8-7-9-19(16-18)25-23(28)22-17-26(33(29,30)20-10-3-1-4-11-20)14-15-27(22)34(31,32)21-12-5-2-6-13-21/h1-13,16,22H,14-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTWHOGYIGLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4948242.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)




![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
